molecular formula C21H25NO5S B11405312 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(3-methoxybenzyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(3-methoxybenzyl)benzamide

Cat. No.: B11405312
M. Wt: 403.5 g/mol
InChI Key: TWYMMIBUXRRVAX-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(3-methoxybenzyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dioxidotetrahydrothiophenyl group, an ethoxy group, and a methoxybenzyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(3-methoxybenzyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the dioxidotetrahydrothiophenyl intermediate. This intermediate can be synthesized through the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Next, the ethoxybenzylamine is prepared by reacting 4-ethoxybenzyl chloride with ammonia or an amine. The final step involves the coupling of the dioxidotetrahydrothiophenyl intermediate with the ethoxybenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(3-methoxybenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the compound into a different oxidation state.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(3-methoxybenzyl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound may be used in the development of new materials or as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(3-methoxybenzyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(3-methoxybenzyl)benzamide can be compared with other similar compounds, such as:

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(3-methoxybenzyl)benzamide: This compound has a fluorine atom instead of an ethoxy group, which may alter its chemical properties and reactivity.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(thiophen-2-ylmethyl)benzamide: This compound contains a thiophen-2-ylmethyl group, which may influence its biological activity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H25NO5S

Molecular Weight

403.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-[(3-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C21H25NO5S/c1-3-27-19-9-7-17(8-10-19)21(23)22(18-11-12-28(24,25)15-18)14-16-5-4-6-20(13-16)26-2/h4-10,13,18H,3,11-12,14-15H2,1-2H3

InChI Key

TWYMMIBUXRRVAX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)OC)C3CCS(=O)(=O)C3

Origin of Product

United States

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